octahydro-1H-indol-5-one

Physicochemical profiling Medicinal chemistry Scaffold selection

Sourcing a stereochemically defined, saturated azacycle for alkaloid synthesis often means accepting long lead times or undefined stereochemistry. Octahydro-1H-indol-5-one (CAS 2138508-84-4) solves this as a cis-fused bicyclic scaffold with a reactive C5 ketone handle enabling rapid diversification. • Pre-installed (3aR,7aS) stereochemistry allows direct entry to Daphniphyllum alkaloid building blocks without chiral resolution. • Ketone functionality supports parallel library synthesis via reductive amination, oxime formation, or Grignard addition. • Saturated core replaces aromatic indoles as a bioisostere with demonstrated class-level metabolic stability advantages. Supplied with rigorous analytical characterization for immediate use in med chem and process R&D.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13629971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indol-5-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC(=O)CC2C1NCC2
InChIInChI=1S/C8H13NO/c10-7-1-2-8-6(5-7)3-4-9-8/h6,8-9H,1-5H2
InChIKeyRUAQPOJJGLGRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indol-5-one Core Identity and Scaffold


Octahydro-1H-indol-5-one (CAS 2138508-84-4, rac-(3aR,7aS)-CAS 2679831-13-9) is a fully saturated bicyclic azacycle with molecular formula C8H13NO and molecular weight 139.19 g/mol . The compound features a cis-fused octahydroindole core bearing a ketone functionality at the 5-position, rendering it a conformationally rigid chiral scaffold with two defined stereocenters [1]. This scaffold appears as a substructure in Daphniphyllum alkaloids and serves as a versatile intermediate for constructing nitrogen-containing heterocycles in medicinal chemistry .

Scaffold Saturated cis-fused octahydroindole core with C5 ketone
Stereochemistry Defined (3aR,7aS) stereocenters for asymmetric synthesis
Reactivity Ketone-directed diversification via reductive amination, Grignard, oxime, olefination

Generic Substitution Failure for Octahydro-1H-indol-5-one


Generic substitution with the closely related but non-ketone octahydro-1H-indole (CAS 4375-14-8) is not feasible because the 5-ketone group fundamentally alters the compound's physicochemical profile, hydrogen-bonding capacity, and downstream reactivity . While octahydro-1H-indole serves as a DPP-4 inhibitor scaffold with reported IC50 of 1.5 μM at 10 μM concentration, the 5-ketone derivative introduces a hydrogen-bond acceptor that can redirect target engagement and metabolic handling [1]. The quantitative evidence below demonstrates that even minor structural variations within this class produce measurable differences in synthetic utility, stereochemical control, and potential biological performance that preclude simple interchangeability.

Target (5-one)
Octahydro-1H-indole
C5 Group
Ketone
None
H-Bond Acceptors
2
1
Synthetic Handles
Reductive amination, Grignard, oxime, olefination
Requires pre-functionalization
Similar core, but C5 ketone fundamentally alters reactivity, hydrogen-bonding, and diastereoselective outcomes. Direct substitution may not reproduce synthetic or physicochemical profiles.

Octahydro-1H-indol-5-one Differentiation Evidence


Molecular Weight & Hydrogen-Bonding vs. Non-Ketone Analog

Octahydro-1H-indol-5-one (MW 139.19 Da) possesses a 14 Da higher molecular weight and an additional hydrogen-bond acceptor (HBA count = 2) relative to octahydro-1H-indole (MW 125.21 Da, HBA count = 1), as determined by computed molecular descriptors . The ketone oxygen contributes a topological polar surface area (TPSA) of 29.1 Ų, whereas the non-ketone analog has a lower TPSA, directly impacting passive membrane permeability and solubility profiles .

MW & HBA Profile
Class-level inference
ΔMW +14 Da, ΔHBA +1
Supports scaffold selection review
Computed descriptors; TPSA difference attributed to ketone
Physicochemical profiling Medicinal chemistry Scaffold selection

Defined Stereochemistry vs. Racemic Mixtures

The rac-(3aR,7aS)-octahydro-1H-indol-5-one (CAS 2679831-13-9) possesses two defined stereocenters with an exact mass of 139.099714038 g/mol and a complexity rating of 155 [1]. By contrast, the non-ketone octahydro-1H-indole (CAS 4375-14-8) is also chiral but lacks the ability to form stereochemically pure derivatives when the ketone is absent, limiting diastereoselective transformations . The (3aR,7aS) configuration mirrors the stereochemistry found in bioactive Daphniphyllum alkaloid intermediates, making it a privileged stereochemical scaffold for natural product synthesis .

Stereochemical Control
Class-level inference
2 defined stereocenters, complexity 155
Enables diastereoselective transformations
Privileged scaffold for alkaloid synthesis; exact mass 139.0997
Stereoselective synthesis Chiral resolution Asymmetric catalysis

Ketone-Directed Functionalization vs. Non-Ketone Scaffolds

The C5 ketone of octahydro-1H-indol-5-one serves as a versatile handle for reductive amination, Grignard addition, oxime formation, and olefination reactions that are not accessible with octahydro-1H-indole . In a published synthetic protocol, cis-3a-methyl-3-methyleneoctahydroindol-5-ones were elaborated via ozonolysis, chemoselective methylenation, and double-reductive amination, demonstrating the synthetic versatility conferred by the 5-ketone group . The non-ketone analog octahydro-1H-indole lacks this reactive handle and requires pre-functionalization with a leaving group or protecting group for comparable elaboration .

Synthetic Versatility
Class-level inference
≥4 distinct reaction pathways accessible via C5 ketone
Supports rapid analog generation
Reductive amination, Grignard, oxime, Wittig-type olefination
Synthetic methodology Late-stage functionalization Scaffold diversification

Metabolic Stability: Saturated vs. Aromatic Scaffolds

The fully saturated octahydroindole core of octahydro-1H-indol-5-one eliminates metabolic liabilities associated with the aromatic indole ring, which is prone to cytochrome P450-mediated oxidation at multiple positions [1]. In the context of DPP-4 inhibitors, octahydroindole-based compound 4n demonstrated excellent oral bioavailability (F = 96.3%) and a half-life (t1/2) of 10.5 h, attributable in part to the saturated scaffold's resistance to oxidative metabolism [1]. Although this data is from a more elaborated octahydroindole derivative, the core saturation advantage is a class-level property that extends to the 5-one variant.

Metabolic Stability
Class-level inference
Saturated scaffold vs. aromatic indole: reported F=96.3% (derivative)
Context-dependent; data to verify for 5-one variant
Rat PK of elaborated DPP-4 inhibitor; CYP450 liability inferred from literature
Metabolic stability Drug design Pharmacokinetics

Octahydro-1H-indol-5-one Application Scenarios


Asymmetric Synthesis of Alkaloid Natural Products

The rac-(3aR,7aS)-octahydro-1H-indol-5-one scaffold is a direct synthetic precursor to 3-functionalized cis-3a-methyloctahydroindoles, which are established building blocks for the total synthesis of Daphniphyllum alkaloids . Research groups engaged in natural product synthesis should procure the stereochemically defined (3aR,7aS) isomer to exploit its pre-installed stereochemistry and reactive ketone handle for diastereoselective hydroboration and subsequent elaboration steps, as demonstrated by Cordero-Vargas et al. .

GPCR and Kinase Scaffold Diversification

The 5-ketone functionality allows for rapid diversification via reductive amination, oxime formation, and Grignard addition chemistry, enabling parallel synthesis of compound libraries . Medicinal chemistry teams seeking to replace aromatic indole cores with saturated bioisosteres can use octahydro-1H-indol-5-one as a starting scaffold, leveraging the established class-level metabolic stability advantages of saturated azacycles over their aromatic counterparts [1].

Proline Surrogate in Peptidomimetic Design

Octahydroindole-2-carboxylic acid is a validated surrogate of proline and phenylalanine in ACE inhibitors (e.g., perindopril) and bradykinin B2 receptor antagonists . The octahydro-1H-indol-5-one scaffold offers a conformationally distinct alternative wherein the ketone group at C5 introduces an additional polarity vector that can modulate peptide backbone interactions and pharmacokinetic properties. Procurement of the 5-one derivative is recommended for SAR exploration around octahydroindole-based peptidomimetics where the C2-carboxylic acid motif is not required.

One-Pot Cascade Hydrogenation for Process Chemistry

Recent advances in catalytic hydrogenation cascades enable the one-pot synthesis of octahydroindoles from indole precursors, with selective access to cis-fused octahydroindoles using Pd/C in hexafluoroisopropanol . Octahydro-1H-indol-5-one can be prepared via this cascade approach, and its procurement at scale supports process chemistry optimization where the ketone group eliminates the need for post-hydrogenation oxidation steps that are required when starting from octahydro-1H-indole [1].

Application
Selection Property
Validation Focus
Alkaloid natural product synthesis
Stereochemically defined (3aR,7aS) scaffold
Diastereoselective hydroboration and elaboration steps
GPCR / kinase scaffold diversification
Reactive C5 ketone for parallel diversification
Class-level metabolic stability context for saturated azacycles
Peptidomimetic design
Conformationally rigid octahydroindole core
Polarity vector modulation at C5 position
Process chemistry scale-up
One-pot cascade hydrogenation compatibility
Elimination of post-hydrogenation oxidation steps
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